N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound that features both benzimidazole and indazole moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents . The indazole ring can be synthesized via cyclization reactions involving hydrazines and ketones . The final step involves coupling the benzimidazole and indazole moieties under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often facilitated by strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . The indazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Indazole derivatives: Investigated for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is unique due to the combination of benzimidazole and indazole moieties in a single molecule. This dual structure enhances its potential for diverse biological activities and makes it a valuable compound for further research .
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23-15-9-5-4-8-14(15)20-16(23)10-11-19-18(24)17-12-6-2-3-7-13(12)21-22-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,24)(H,21,22) |
InChI Key |
AHWOMYVHVHQKAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.